N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide
Description
N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Properties
CAS No. |
61860-88-6 |
|---|---|
Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(N-benzoylanilino) 4-nitrobenzoate |
InChI |
InChI=1S/C20H14N2O5/c23-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)27-20(24)16-11-13-18(14-12-16)22(25)26/h1-14H |
InChI Key |
IQASLFSENACZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide typically involves the reaction of 4-nitrobenzoyl chloride with N-phenylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 4-Nitrobenzoyl Chloride: This intermediate is prepared by reacting 4-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 4-nitrobenzoyl chloride is then reacted with N-phenylbenzamide in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Formation of N-[(4-aminobenzoyl)oxy]-N-phenylbenzamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitrobenzoic acid and N-phenylbenzamide.
Scientific Research Applications
N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group in the compound is known to undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
N-[(4-Nitrobenzoyl)oxy]-N-phenylbenzamide can be compared with other similar compounds, such as:
4-Nitrobenzoic Acid: A precursor in the synthesis of 4-nitrobenzoyl chloride.
N-Phenylbenzamide: A structural analog without the nitro group.
N-[(4-Aminobenzoyl)oxy]-N-phenylbenzamide: A reduced form of the compound with an amino group instead of a nitro group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
